molecular formula C14H26O2 B13051913 6-(2-Ethylcyclohexyloxy)hexanal

6-(2-Ethylcyclohexyloxy)hexanal

Cat. No.: B13051913
M. Wt: 226.35 g/mol
InChI Key: XGDYFXCYLBUGOR-UHFFFAOYSA-N
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Description

6-(2-Ethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a hexanal group attached to a 2-ethylcyclohexyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylcyclohexyloxy)hexanal typically involves the reaction of 2-ethylcyclohexanol with hexanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as molybdovanadophosphoric acid, can enhance the efficiency of the reaction and increase the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylcyclohexyloxy)hexanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-(2-Ethylcyclohexyloxy)hexanoic acid, while reduction can produce 6-(2-Ethylcyclohexyloxy)hexanol .

Scientific Research Applications

6-(2-Ethylcyclohexyloxy)hexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-(2-Ethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can disrupt cell membrane synthesis and mitochondrial function, leading to cellular apoptosis. This is achieved through the induction of oxidative stress and the alteration of key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Ethylcyclohexyloxy)hexanal is unique due to its combination of a cyclohexyloxy group and an aldehyde functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

6-(2-ethylcyclohexyl)oxyhexanal

InChI

InChI=1S/C14H26O2/c1-2-13-9-5-6-10-14(13)16-12-8-4-3-7-11-15/h11,13-14H,2-10,12H2,1H3

InChI Key

XGDYFXCYLBUGOR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1OCCCCCC=O

Origin of Product

United States

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